

Comparative Efficacy of FMF-04-159-R in Diverse Cancer Models

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Compound of Interest		
Compound Name:	FMF-04-159-R	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Profile of the Reversible CDK14/16 Inhibitor, **FMF-04-159-R**.

This guide provides a comprehensive comparison of the in vitro efficacy of **FMF-04-159-R**, a reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), across various cancer models. Data is presented in comparison to its covalent counterpart, FMF-04-159-2, and the multi-CDK inhibitor, AT7519, to offer a clear perspective on its potency and selectivity. Detailed experimental protocols for key assays are also provided to support the interpretation of the presented data.

Overview of FMF-04-159-R

FMF-04-159-R is a chemical probe used in cancer research to investigate the roles of TAIRE family kinases, particularly CDK14 and CDK16. It functions as a reversible inhibitor, making it a crucial control for studies involving the covalent inhibitor FMF-04-159-2.[1][2] Understanding its efficacy and mechanism of action is vital for researchers exploring CDK14 as a therapeutic target in oncology.

Data Presentation: In Vitro Efficacy

The anti-proliferative activity of **FMF-04-159-R** and comparator compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.



Table 1: Biochemical and Cellular IC50 Values of FMF-04-159-R and FMF-04-159-2

Compound	Target	Assay Type	IC50 (nM)
FMF-04-159-R	CDK14	Kinase Activity	139.1
CDK16	Kinase Activity	5.9	
CDK14	NanoBRET	563	
CDK2	NanoBRET	493	-
FMF-04-159-2	CDK14	Kinase Activity	88
CDK16	Kinase Activity	10	
CDK14	NanoBRET	39.6	_
CDK2	NanoBRET	256	

Data sourced from multiple references.[1][2][3]

Table 2: Anti-proliferative IC50 Values in Human Cancer Cell Lines

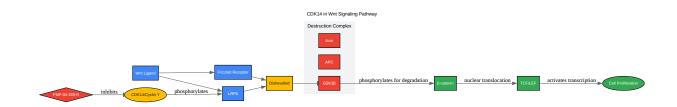
Compound	Cell Line	Cancer Type	IC50 (nM)
FMF-04-159-R*	HCT116	Colorectal Carcinoma	~5,720
FMF-04-159-2	HCT116	Colorectal Carcinoma	1,144
AT7519	HCT116	Colorectal Carcinoma	132
SW620	Colorectal Carcinoma	940	_
MCF-7	Breast Adenocarcinoma	40	
MDA-MB-231	Breast Adenocarcinoma	Not Reported	
PATU-8988T	Pancreatic Carcinoma	Not Reported	_
HepG2	Hepatocellular Carcinoma	Not Reported	_



The IC50 for **FMF-04-159-R** in HCT116 cells is estimated based on the reported 5-fold difference in potency compared to FMF-04-159-2.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.



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Caption: CDK14's role in the Wnt signaling pathway.



Cell Viability Assay Cell Cycle Analysis Seed Cancer Cells Seed Cancer Cells Treat with FMF-04-159-R Treat with FMF-04-159-R Incubate (72h) Incubate (24h) Add CellTiter-Glo® Reagent Harvest & Fix Cells Measure Luminescence Stain with Propidium Iodide Analyze by Flow Cytometry

Experimental Workflow for Efficacy Evaluation

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Caption: Workflow for in vitro efficacy assessment.

Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

 Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of **FMF-04-159-R**, FMF-04-159-2, or AT7519 for 72 hours.
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
- Incubation and Measurement: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is then measured using a luminometer. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis (Propidium Iodide Staining)

- Cell Treatment: Cells are treated with the respective compounds at their approximate IC50 concentrations for 24 hours.
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
- Staining: Fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with FMF-04-159-R has been shown to induce an increase in the G1 and G2/M phases in HCT116 cells.[1]

Discussion

FMF-04-159-R demonstrates reversible inhibitory activity against CDK14 and CDK16. Its anti-proliferative effects, as estimated in HCT116 cells, appear to be less potent compared to its covalent counterpart, FMF-04-159-2, and the multi-CDK inhibitor AT7519. The off-target activity on CDK2 should be considered when interpreting experimental results.[1][2] The covalent inhibitor FMF-04-159-2 has been observed to induce a G2/M cell cycle arrest in colorectal, pancreatic, breast, and liver cancer cell lines.[2] Given that **FMF-04-159-R** acts as a reversible control, it is expected to produce a more modest effect on the cell cycle.

This guide provides a foundational understanding of the preclinical efficacy of **FMF-04-159-R**. Further studies are warranted to determine its specific anti-proliferative IC50 values across a



broader range of cancer models to fully elucidate its therapeutic potential.

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References

- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity PMC [pmc.ncbi.nlm.nih.gov]
- 3. FMF-04-159-2 | CDK5 Subfamily | Tocris Bioscience [tocris.com]
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